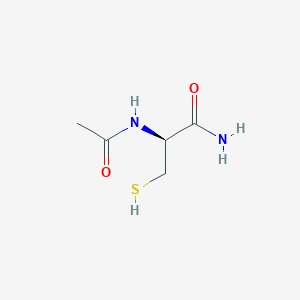

N-Acetylcysteinamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

10061-64-0 |

|---|---|

Fórmula molecular |

C9H7ClN2O3S |

Peso molecular |

162.21 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-3-sulfanylpropanamide |

InChI |

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m1/s1 |

Clave InChI |

UJCHIZDEQZMODR-SCSAIBSYSA-N |

SMILES |

CC(=O)NC(CS)C(=O)N |

SMILES isomérico |

CC(=O)N[C@H](CS)C(=O)N |

SMILES canónico |

CC(=O)NC(CS)C(=O)N |

Sinónimos |

2-acetamido-3-mercapto-L-propionamide N-Acetylcysteinamide N-Acetylcysteine amide |

Origen del producto |

United States |

Foundational & Exploratory

N-Acetylcysteinamide (NACA): Mechanistic Insights, Pharmacokinetics, and Experimental Workflows for Intracellular Antioxidant Delivery

Executive Summary

N-Acetylcysteine (NAC) has long served as the gold standard for replenishing intracellular glutathione (GSH) during oxidative stress. However, its clinical and experimental utility is severely bottlenecked by its negative charge at physiological pH, which leads to poor membrane permeability, restricted blood-brain barrier (BBB) penetration, and low oral bioavailability.

N-Acetylcysteinamide (NACA) is a rationally designed synthetic derivative that overcomes these limitations. By substituting the carboxyl group of NAC with a neutral amide moiety, NACA fundamentally alters the molecule's pharmacokinetic profile. This in-depth technical guide dissects the molecular mechanism of action of NACA, presents comparative pharmacokinetic data, and provides rigorous, self-validating experimental protocols for its application in preclinical models.

Molecular Mechanism of Action

NACA functions as a highly efficient, membrane-permeable prodrug for cysteine. The amidation neutralizes the molecule, drastically increasing its lipophilicity and allowing it to readily cross lipid bilayers, including the highly restrictive blood-brain barrier[1].

Once NACA traverses the plasma membrane via passive diffusion, it acts through a dual-mechanism pathway:

-

Enzymatic Conversion to GSH : Intracellularly, NACA is first deamidated to form NAC. It is subsequently deacetylated by aminoacylases to yield free cysteine. Because cysteine is the rate-limiting substrate in the de novo synthesis of GSH—catalyzed sequentially by γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSHS)—this influx rapidly restores depleted intracellular GSH pools[2].

-

Direct ROS Scavenging : Independent of GSH synthesis, the free sulfhydryl (-SH) group on NACA possesses direct reactive oxygen species (ROS) scavenging capabilities, neutralizing free radicals and protecting mitochondrial integrity before GSH pools are fully restored[3].

NACA cellular uptake, enzymatic conversion to Cysteine, and Glutathione biosynthesis pathway.

Pharmacokinetics and Physicochemical Profiling

When designing in vivo dosing regimens or interpreting cellular uptake assays, understanding the pharmacokinetic divergence between NACA and NAC is critical. The amidation prevents premature ionization in the gut and plasma, extending the molecule's half-life and tissue distribution. Pharmacokinetic studies utilizing LC-MS/MS in murine models demonstrate that NACA follows a two-compartment open model, achieving a systemic bioavailability of 67%, compared to a mere 15% for NAC[4].

Furthermore, the GSH-replenishing capacity of NACA is reported to be three to four-fold higher than that of NAC following systemic administration[4].

Quantitative Data Summary

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

| Property | N-Acetylcysteine (NAC) | N-Acetylcysteinamide (NACA) |

| Molecular Structure | Carboxyl group (-COOH) | Amide group (-CONH₂) |

| Charge at pH 7.4 | Negatively charged | Neutral |

| Oral Bioavailability | ~15% | ~60 - 67% |

| BBB Permeability | Poor | Excellent |

| Intracellular GSH Replenishment | Moderate | High (3-4x greater than NAC) |

| Pharmacokinetic Model | Single-compartment | Two-compartment open model |

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate NACA's efficacy, experimental designs must account for thiol auto-oxidation and the dynamic nature of cellular redox states. As an Application Scientist, I mandate that the following protocols be engineered as self-validating systems —ensuring that observed effects are causally linked to NACA's mechanism of action rather than experimental artifacts.

Protocol A: BBB Integrity and Oxidative Stress Rescue Assay

Rationale & Causality: To prove that NACA crosses the BBB and exerts functional protection, we utilize a microphysiological BBB-on-chip or transwell model[5]. We measure Trans-endothelial Electrical Resistance (TEER) as a functional readout of tight junction integrity. Relying solely on morphological staining is insufficient; TEER proves the barrier is physiologically restrictive.

Step-by-Step Methodology:

-

Cell Seeding: Seed immortalized human brain endothelial cells (e.g., hCMEC/D3) onto the apical chamber of a fibronectin-coated transwell insert.

-

Baseline Validation: Culture for 4-7 days until a stable TEER of >150 Ω·cm² is achieved.

-

Causality Check: This ensures the barrier is fully formed prior to stress induction. If baseline TEER is not met, permeability changes post-stress cannot be accurately quantified.

-

-

Stress Induction: Expose the cells to a nitrosative or oxidative stressor, such as 1 mM methamphetamine or linsidomine, for 12 hours[5][6].

-

NACA Intervention: Co-administer 1-10 mM NACA to the experimental wells.

-

Multiplexed Readout:

-

TEER: Continuously monitor resistance. A rescue of TEER in NACA-treated wells validates structural protection[6].

-

ROS Quantification: Load cells with 10 µM DCFDA for 30 minutes. The fluorescence of DCF directly correlates with intracellular ROS, validating the upstream scavenging effect.

-

Lipid Peroxidation: Quantify Malondialdehyde (MDA) levels in the lysate to confirm the prevention of membrane damage[6].

-

Experimental workflow for validating NACA efficacy in a BBB oxidative stress model.

Protocol B: LC-MS/MS Pharmacokinetic Quantification of NACA in Plasma

Rationale & Causality: Free thiols like NACA are highly unstable in plasma, rapidly auto-oxidizing to form homodimers (diNACA) or mixed disulfides with plasma proteins. If samples are not immediately stabilized, the pharmacokinetic data will falsely indicate rapid clearance, ruining the integrity of the PK model.

Step-by-Step Methodology:

-

Sample Collection: Draw blood into EDTA tubes and immediately centrifuge at 4°C to separate the plasma.

-

Immediate Derivatization (Critical Step): Within 2 minutes of plasma separation, add a thiol-reactive derivatizing agent such as MPOZ (2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole) or N-ethylmaleimide (NEM)[4].

-

Causality Check: This alkylates the free sulfhydryl group, physically blocking disulfide bond formation and locking the NACA concentration at its true in vivo state. This is the ultimate self-validating step for thiol PK.

-

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled NACA). Vortex and centrifuge at 14,000 x g for 10 minutes.

-

LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the derivatized NACA.

Conclusion

NACA represents a critical evolution in antioxidant pharmacology. By understanding the causal relationships between its neutral amide structure, its enhanced pharmacokinetics, and its intracellular enzymatic processing, drug development professionals can design more robust preclinical models. Implementing strict, self-validating protocols—particularly regarding thiol stabilization and functional barrier readouts—is paramount to unlocking the full therapeutic potential of this molecule for neurodegenerative and oxidative stress-related disorders.

References

-

How to Increase Cellular Glutathione Source: MDPI URL:[Link]

-

Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method Source: PubMed (NIH) URL:[Link]

-

N-Acetylcysteine amide protects against methamphetamine-induced oxidative stress and neurotoxicity in immortalized human brain endothelial cells Source: PubMed (NIH) URL:[Link]

-

Continuous Monitoring Reveals Protective Effects of N-Acetylcysteine Amide on an Isogenic Microphysiological Model of the Neurovascular Unit Source: PubMed (NIH) URL:[Link]

Sources

- 1. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-acetylcysteine amide and di- N-acetylcysteine amide protect retinal cells in culture via an antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous Monitoring Reveals Protective Effects of N-Acetylcysteine Amide on an Isogenic Microphysiological Model of the Neurovascular Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine amide protects against methamphetamine-induced oxidative stress and neurotoxicity in immortalized human brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylcysteinamide (NACA): Synthesis, Characterization, and Mechanistic Paradigms in Antioxidant Therapeutics

As a Senior Application Scientist, I approach the synthesis and characterization of N-Acetylcysteinamide (NACA) not merely as a set of mechanical steps, but as a rationally designed pipeline to overcome the pharmacokinetic bottlenecks of its parent compound, N-Acetylcysteine (NAC). This technical guide details the mechanistic rationale, scalable synthesis protocols, and self-validating characterization workflows essential for drug development professionals working with NACA.

Mechanistic Rationale: Overcoming the Limitations of NAC

While N-Acetylcysteine (NAC) has been a cornerstone in replenishing intracellular glutathione (GSH), its therapeutic efficacy in neurodegenerative and systemic oxidative disorders is severely limited by its low lipophilicity and poor blood-brain barrier (BBB) permeability (1)[1].

The amidation of the carboxyl group in NAC yields N-Acetylcysteinamide (NACA), a neutral, highly lipophilic derivative. This structural modification fundamentally alters the pharmacokinetic profile, enabling NACA to cross lipid bilayers efficiently and restore GSH pools in the central nervous system (2)[2]. Furthermore, NACA acts via multiple pathways. It not only provides the rate-limiting cysteine required for GSH biosynthesis but also rectifies the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated under severe oxidative stress (3)[3].

Fig 1: NACA mitigates oxidative stress by restoring GSH and rectifying mTOR signaling.

Chemical Synthesis of N-Acetylcysteinamide

I prioritize synthesis routes that are scalable, maintain high enantiomeric purity, and avoid racemization. The most robust method for synthesizing NACA is a two-step process starting from N-acetyl-L-cysteine: an acid-catalyzed esterification followed by amidation (4)[4]. Direct amidation of the carboxylic acid using coupling agents can lead to unwanted side reactions, including thiazoline formation or racemization of the chiral center.

Fig 2: Two-step synthesis workflow of NACA from N-Acetyl-L-Cysteine via a methyl ester.

Experimental Protocol: Two-Step Synthesis of NACA

Step 1: Synthesis of N-Acetyl-L-Cysteine Methyl Ester

-

Preparation : Suspend 32.6 g of N-acetyl-L-cysteine in 120 mL of dry methanol under a nitrogen atmosphere.

-

Catalysis : Add 0.8 mL of concentrated sulfuric acid (H₂SO₄) dropwise at room temperature with vigorous stirring.

-

Causality: H₂SO₄ acts as a proton donor to activate the carboxyl carbonyl, facilitating nucleophilic attack by methanol while keeping the thiol group protonated and unreactive to prevent disulfide formation.

-

-

Reaction : Stir the mixture continuously for 22 hours at room temperature.

-

Quenching & Extraction : Quench the reaction with 25 mL of deionized water. Remove volatiles under reduced pressure. Dilute the residue with 200 mL ethyl acetate and wash with 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Isolation : Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This yields the methyl ester as a white crystalline solid (approx. 68% yield) (5)[5].

Step 2: Amidation to N-Acetyl-L-Cysteinamide

-

Amidation : Dissolve 10 g of N-acetyl-L-cysteine methyl ester in a flask flushed with nitrogen. Add 66 mL of 28% aqueous ammonium hydroxide (NH₄OH) dropwise over 10 minutes.

-

Reaction : Stir the solution for 6 hours at room temperature.

-

Causality: The methyl ester is an excellent leaving group, allowing the ammonia nucleophile to efficiently form the amide bond without the need for harsh heating, which could otherwise oxidize the sensitive thiol group.

-

-

Purification : Concentrate the solution in vacuo. Add 100 mL of absolute ethanol and concentrate again at 48 °C to azeotropically remove residual water and ammonia.

-

Drying : Subject the resulting residue to high vacuum overnight to afford NACA as a white crystalline solid (5)[5].

Analytical Characterization

Validating the structural integrity of the synthesized NACA is critical. The presence of the free thiol is essential for its antioxidant activity, and the amidation must be confirmed to ensure BBB permeability.

Table 1: Key Characterization Data for NACA and its Ester Intermediate

| Analytical Method | N-Acetyl-L-Cysteine Methyl Ester | N-Acetyl-L-Cysteinamide (NACA) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H, -OCH₃), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H) | δ 8.05 (d, 1H, -NH), 7.35 (br s, 1H, -NH₂), 7.05 (br s, 1H, -NH₂), 4.30 (m, 1H), 2.70 (m, 2H), 2.25 (t, 1H, -SH), 1.85 (s, 3H) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ m/z = 178.13 | [M+H]⁺ m/z = 163.08 |

| Melting Point | N/A | 138 – 141 °C |

| FT-IR (cm⁻¹) | 1740 (Ester C=O), 2550 (-SH) | 1660 (Amide I C=O), 3200-3400 (-NH₂), 2550 (-SH) |

Diagnostic Note: The disappearance of the methoxy singlet at δ 3.60 ppm and the appearance of two broad singlets around δ 7.05-7.35 ppm in the ¹H NMR spectrum are the definitive markers of successful amidation.

Biological Validation: The Self-Validating System

To ensure the synthesized NACA is biologically active, a self-validating experimental workflow must be employed. This involves confirming BBB penetration and subsequent intracellular ROS scavenging.

Protocol: In Vitro BBB Permeability and ROS Scavenging Assay

-

BBB Model Setup : Culture immortalized human brain endothelial cells on Transwell inserts until a steady Trans-Endothelial Electrical Resistance (TEER) is achieved, indicating tight junction formation (2)[2].

-

Permeability Testing : Introduce NACA (1 mM) to the apical chamber. Quantify NACA in the basolateral chamber using HPLC-UV after 2 hours.

-

Causality: High basolateral recovery validates the lipophilic advantage of the amide modification over standard NAC.

-

-

Oxidative Stress Induction : Expose the cells to a known stressor (e.g., Methamphetamine or Glutamate) to induce intracellular ROS (6)[6].

-

ROS Quantification : Incubate cells with 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA diffuses into cells and is oxidized by ROS to highly fluorescent DCF.

-

Validation : Measure fluorescence using a microplate reader (Ex/Em: 485/535 nm). A significant reduction in DCF fluorescence in NACA-treated cells compared to the stressor-only control confirms the functional restoration of the GSH antioxidant pathway (7)[7].

References

-

A derivative to fulfill the promises of N-Acetylcysteine Source: National Institutes of Health (NIH) URL:[Link]

-

N-Acetylcysteine amide protects against methamphetamine-induced oxidative stress and neurotoxicity in immortalized human brain endothelial cells Source: National Institutes of Health (NIH) URL:[Link]

-

HIV-1 Tat and methamphetamine co-induced oxidative cellular injury is mitigated by N-acetylcysteine amide (NACA) through rectifying mTOR signaling Source: National Institutes of Health (NIH) URL:[Link]

- Method for the preparation of N-acetyl cysteine amide (US9889103B2)

-

Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 Source: National Institutes of Health (NIH) URL:[Link]

-

How to Increase Cellular Glutathione Source: MDPI URL:[Link]

Sources

- 1. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylcysteine amide protects against methamphetamine-induced oxidative stress and neurotoxicity in immortalized human brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Tat and methamphetamine co-induced oxidative cellular injury is mitigated by N-acetylcysteine amide (NACA) through rectifying mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9889103B2 - Method for the preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 5. WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents [patents.google.com]

- 6. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to Increase Cellular Glutathione [mdpi.com]

N-Acetylcysteinamide (NACA): A Technical Guide to Its Pharmacokinetics and Bioavailability

Executive Summary

N-Acetylcysteinamide (NACA) represents a significant advancement over its parent compound, N-acetylcysteine (NAC), a widely recognized antioxidant and mucolytic agent.[1][2][3] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of NACA, offering a comprehensive resource for researchers, scientists, and drug development professionals. By replacing the carboxyl group of NAC with an amide group, NACA exhibits increased lipophilicity, leading to enhanced cell membrane permeability and improved bioavailability.[4][5] These superior physicochemical properties translate into a more potent antioxidant with greater potential for therapeutic applications, particularly in conditions associated with oxidative stress. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of NACA, compare its pharmacokinetic parameters with NAC, and provide detailed methodologies for its analysis in biological matrices.

Introduction: The Rationale for N-Acetylcysteinamide

N-acetylcysteine (NAC) has a long-standing clinical history, primarily as an antidote for acetaminophen overdose and as a mucolytic agent.[6][7][8] Its therapeutic potential is attributed to its ability to replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[4][9] However, the clinical utility of NAC is often hampered by its low oral bioavailability, which is estimated to be less than 10%.[9][10] This poor bioavailability is largely due to extensive first-pass metabolism in the gut and liver.[9][10]

To overcome this limitation, N-Acetylcysteinamide (NACA) was synthesized. The strategic amidation of the carboxyl group confers several key advantages:

-

Increased Lipophilicity: The amide group enhances the molecule's lipid solubility, facilitating its passage across biological membranes.[5]

-

Enhanced Bioavailability: Studies have demonstrated significantly higher bioavailability of NACA compared to NAC.[11][12]

-

Improved Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity of NACA allows for more efficient crossing of the blood-brain barrier, making it a promising candidate for treating neurological disorders associated with oxidative stress.[3][4][13]

Physicochemical Properties and their Pharmacokinetic Implications

The fundamental difference in the chemical structures of NAC and NACA dictates their pharmacokinetic behavior.

| Property | N-Acetylcysteine (NAC) | N-Acetylcysteinamide (NACA) | Implication |

| Chemical Structure | Contains a carboxyl group (-COOH) | Contains an amide group (-CONH2) | The amide group in NACA increases its lipophilicity.[5] |

| Lipophilicity | More hydrophilic | More lipophilic | Enhanced membrane permeability for NACA.[5] |

| pKa | Carboxyl group: ~3.14 | Amide group is neutral | NACA is less ionized at physiological pH, favoring absorption.[7] |

Absorption, Distribution, Metabolism, and Excretion (ADME) of NACA

Absorption

Due to its enhanced lipophilicity, NACA is more readily absorbed from the gastrointestinal tract compared to NAC. While specific human oral absorption data is still emerging, animal studies have shown a significantly higher bioavailability for NACA. A study in mice reported the oral bioavailability of NACA to be 67%, in stark contrast to the 15% observed for NAC.[11][12] This suggests that a greater proportion of the administered NACA dose reaches systemic circulation.

Distribution

Once absorbed, NACA exhibits a wider distribution throughout the body. A key advantage of NACA is its ability to effectively cross the blood-brain barrier (BBB).[4][13] This is a critical feature for treating central nervous system (CNS) disorders where oxidative stress plays a pathogenic role. The neutral amide group allows NACA to diffuse more freely across the lipid-rich BBB, a feat that is challenging for the more polar NAC.[4]

Metabolism

NACA is considered a prodrug of NAC.[11][12][14] Following administration, it is rapidly converted to NAC in the body.[11][12] This conversion is a crucial step in its mechanism of action, as NAC is the precursor for L-cysteine and subsequently, glutathione (GSH). The GSH-replenishing capacity of NACA has been found to be three to four times higher than that of NAC, highlighting its superior efficacy as a GSH precursor.[11][12][14]

The metabolic pathway can be visualized as follows:

Caption: Metabolic conversion of NACA to NAC and subsequent glutathione synthesis.

Excretion

The primary route of excretion for the metabolites of NACA, similar to NAC, is expected to be renal.[7] After its metabolic conversion, the resulting cysteine and other byproducts are eliminated from the body primarily through the urine.

Comparative Pharmacokinetics: NACA vs. NAC

The superior pharmacokinetic profile of NACA is a key determinant of its enhanced therapeutic potential.

| Pharmacokinetic Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteinamide (NACA) | Reference |

| Oral Bioavailability (Mouse) | 15% | 67% | [11][12] |

| Blood-Brain Barrier Permeability | Limited | Increased | [4][13] |

| GSH-Replenishing Capacity | Lower | 3-4 fold higher | [11][12][14] |

These data clearly illustrate the advantages of NACA in terms of getting more of the active compound to the target sites, including the brain, and more effectively boosting the body's primary antioxidant defense system.

Analytical Methodologies for NACA Quantification

Accurate and reliable quantification of NACA and its primary metabolite, NAC, in biological matrices is essential for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

Sample Preparation: The Challenge of Thiol Stability

A critical aspect of analyzing thiol-containing compounds like NACA and NAC is their susceptibility to oxidation. To ensure accurate measurements, a stabilization step during sample processing is crucial. A novel approach involves the use of a stabilizing reagent such as 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (MPOZ).[11][12] This reagent forms stable derivatives with the thiol groups of NACA and NAC, preventing their oxidation.

Experimental Protocol: LC-MS Quantification of NACA and NAC in Plasma

This protocol outlines a validated method for the simultaneous quantification of NACA and NAC in plasma.

Objective: To accurately measure the concentrations of NACA and NAC in plasma samples for pharmacokinetic analysis.

Materials:

-

Plasma samples

-

N-Acetylcysteinamide (NACA) and N-Acetylcysteine (NAC) analytical standards

-

Internal Standard (IS)

-

2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (MPOZ) solution

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Acetonitrile (ACN)

-

Formic Acid

-

Ultrapure water

-

LC-MS system (e.g., Agilent, Sciex, Waters)

Protocol Steps:

-

Sample Thawing and Spiking:

-

Thaw plasma samples on ice.

-

Spike calibration standards and quality control (QC) samples with known concentrations of NACA and NAC.

-

Add the internal standard to all samples, standards, and QCs.

-

-

Reduction of Oxidized Forms:

-

Add TCEP solution to each sample to reduce any disulfide bonds and convert oxidized NACA and NAC back to their reduced forms.

-

Incubate for a specified time at a controlled temperature.

-

Causality: TCEP is a potent reducing agent that ensures all forms of the analytes are measured, providing a total concentration value.

-

-

Derivatization for Stabilization:

-

Protein Precipitation:

-

Add cold acetonitrile to each sample to precipitate plasma proteins.

-

Vortex and centrifuge at high speed.

-

Causality: Protein precipitation removes large molecules that can interfere with the LC-MS analysis and damage the column.

-

-

Sample Analysis by LC-MS:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into the LC-MS system.

-

Liquid Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the NACA-MPOZ, NAC-MPOZ, and IS derivatives.

-

Self-Validation System:

-

Linearity: Analyze a series of calibration standards to establish a linear relationship between concentration and response.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations to ensure the method is accurate and reproducible.

-

Recovery: Determine the efficiency of the extraction process.

-

Stability: Assess the stability of the analytes in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Caption: Workflow for the LC-MS quantification of NACA and NAC in plasma.

Therapeutic Potential and Future Directions

The enhanced pharmacokinetic profile of NACA positions it as a promising therapeutic agent for a wide range of conditions characterized by oxidative stress. Its ability to effectively cross the blood-brain barrier opens up new avenues for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3] Furthermore, its superior GSH-replenishing capacity could be beneficial in conditions like traumatic brain injury, where oxidative damage is a key component of the pathology.[4]

Recent clinical trials have begun to explore the potential of NACA. For instance, Nacuity Pharmaceuticals has investigated NPI-001 (NACA) for retinitis pigmentosa and Usher syndrome, with promising results in slowing photoreceptor loss.[15]

Future research should focus on:

-

Conducting comprehensive Phase I, II, and III clinical trials to establish the safety and efficacy of NACA in various human diseases.

-

Investigating novel drug delivery systems to further optimize the therapeutic index of NACA.[1]

-

Exploring the potential of NACA in combination with other therapeutic agents.

Conclusion

N-Acetylcysteinamide represents a significant improvement over its predecessor, N-acetylcysteine, primarily due to its superior pharmacokinetic properties. Its enhanced bioavailability and ability to penetrate the blood-brain barrier make it a highly promising candidate for the treatment of a wide array of disorders rooted in oxidative stress. The detailed understanding of its ADME profile and the availability of robust analytical methods are crucial for its continued development and eventual clinical application. As research progresses, NACA holds the potential to fulfill the therapeutic promises that NAC has long hinted at.

References

-

Al-Ghananeem, A. M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis, 182, 113133. [Link]

-

Shetty, A. K., et al. (2019). N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats. Journal of Neurotrauma, 36(13), 2145-2157. [Link]

-

Nath, A., et al. (2006). A novel antioxidant N-acetylcysteine amide prevents gp120- and Tat-induced oxidative stress in brain endothelial cells. Experimental Neurology, 201(1), 193-202. [Link]

-

Gray, J. P., et al. (2021). N-Acetylcysteine Modulation of Mitochondrial Respiration and Blood Brain Barrier Permeability Is Time Dependent and Cell Type Specific. Antioxidants, 10(7), 1045. [Link]

-

Erlank, H., et al. (2009). N-Acetylcysteine amide protects against methamphetamine-induced oxidative stress and neurotoxicity in immortalized human brain endothelial cells. Brain Research, 1275, 87-95. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. ResearchGate. [Link]

-

Borgstrom, L., et al. (1986). The bioavailability of suckable tablets of oral N-acetylcysteine in man. European Journal of Clinical Pharmacology, 31(2), 217-220. [Link]

-

Foundation Fighting Blindness. (2023). Nacuity's Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial. [Link]

-

Hara, Y., et al. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of Prevention of Alzheimer's Disease, 4(3), 201-206. [Link]

-

Gibril, C., et al. (2022). Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis. Molecular Genetics and Metabolism Reports, 32, 100895. [Link]

-

Wu, W., et al. (2005). Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine. [Link]

-

Wu, W., et al. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Biomedical Chromatography, 20(5), 415-422. [Link]

-

Frye, R. E., et al. (2018). Pharmacology, Formulations, and Adverse Effects. In Mitochondrial Medicine (pp. 387-400). Springer, Cham. [Link]

-

Joshy, A., et al. (2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis, 11(1). [Link]

-

Grinberg, L., et al. (2005). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Free Radical Biology and Medicine, 38(1), 136-145. [Link]

-

Foundation Fighting Blindness. (2024). Phase 3 Clinical Trial of NAC Launched for RP Patients. [Link]

-

Tardiolo, G., et al. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 7(10), 326. [Link]

-

Lee, S. Y., et al. (2011). N-Acetylcysteine Amide (NACA) Prevents Retinal Degeneration by Up-Regulating Reduced Glutathione Production and Reversing Lipid Peroxidation. Investigative Ophthalmology & Visual Science, 52(8), 5537-5546. [Link]

-

Trajkovska, M., et al. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit Patients. Journal of Clinical Medicine, 10(22), 5240. [Link]

-

Al-Haddad, M., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights, 1(1), 1-8. [Link]

-

Holdiness, M. R. (1991). Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics, 20(2), 123-134. [Link]

-

Sun, K. M. (2013). N-acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. Journal of Amino Acids, 2013, 813495. [Link]

-

Dodd, S., et al. (2008). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Psychiatry & Neuroscience, 33(4), 279-282. [Link]

-

Ndlovu, H., et al. (2020). Repositioning N-Acetylcysteine (NAC): NAC-Loaded Electrospun Drug Delivery Scaffolding for Potential Neural Tissue Engineering Application. Polymers, 12(10), 2261. [Link]

-

Elgar, K. (2022). N-acetylcysteine: A review of clinical use and efficacy. Nutritional Medicine Journal, 1(3), 26-45. [Link]

-

Archakam, S. C., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Journal of Drug Delivery and Therapeutics, 8(4), 133-138. [Link]

-

Chen, Y. C., et al. (2022). Antioxidative NAC-Loaded Silk Nanoparticles with Opening Mucosal Tight Junctions for Nasal Drug Delivery: An In Vitro and In Vivo Study. International Journal of Molecular Sciences, 23(12), 6767. [Link]

-

ClinicalTrials.gov. (2011). Effects of N-acetylcysteine on Brain Chemistry and Behavior in Cocaine Abusers (NAC). [Link]

-

ClinicalTrials.gov. (2022). Efficacy of N-Acetylcysteine in Improving/Normalizing ALT & AST in Patients of NAFLD. [Link]

-

Sun, K. M. (2013). N-acetylcysteine amide, a derivative to fulfill the promises of N-Acetylcysteine. Journal of Amino Acids, 2013, 813495. [Link]

-

Ozer, B., et al. (2013). Release of N-acetylcysteine and N-acetylcysteine amide from contact lenses. Optometry and Vision Science, 90(9), 989-994. [Link]

-

Wikipedia. (n.d.). Acetylcysteine. [Link]

-

Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

-

Tenkorang, M. A., & Burns, B. (2024). N-Acetylcysteine. In StatPearls. StatPearls Publishing. [Link]

-

U.S. Department of Health and Human Services. (2013). N-Acetylcysteine. Medical Countermeasures Database. [Link]

Sources

- 1. ijpda.org [ijpda.org]

- 2. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 8. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 14. Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nacuity’s Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]

An In-Depth Technical Guide to N-Acetylcysteine Amide (NACA) and Its Permeability Across the Blood-Brain Barrier

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most neuroprotective agents from the systemic circulation into the brain. N-acetylcysteine (NAC), a potent antioxidant and glutathione (GSH) precursor, has shown promise in models of neurological disease, but its clinical utility is hampered by poor bioavailability and limited BBB penetration.[1] This guide provides a comprehensive technical overview of N-Acetylcysteine Amide (NACA), a rationally designed NAC derivative, focusing on the physicochemical modifications that enhance its BBB permeability. We will explore the fundamental principles, experimental validation, and mechanistic insights into NACA's superior brain uptake compared to its parent compound. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing CNS-targeted therapies.

The Rationale for NACA: Overcoming the Limitations of NAC

N-acetylcysteine (NAC) is a well-established antioxidant that functions primarily by replenishing intracellular levels of glutathione (GSH), a critical scavenger of reactive oxygen species (ROS).[1][2] In numerous pre-clinical models of neurological disorders, including traumatic brain injury (TBI) and neurodegenerative diseases, NAC has demonstrated neuroprotective effects.[2][3][4] However, the therapeutic potential of NAC for CNS applications is severely constrained by its physicochemical properties.

The primary limitation of NAC is its ionized carboxyl group at physiological pH, which renders the molecule highly polar and limits its ability to passively diffuse across the lipophilic cell membranes of the BBB.[3][5] To address this, N-Acetylcysteine Amide (NACA) was synthesized by replacing the carboxyl group of NAC with an amide group.[5][6] This seemingly minor modification neutralizes the negative charge, significantly increasing the molecule's lipophilicity and, consequently, its permeability through the BBB.[2][5][6] Studies have consistently shown that NACA has enhanced bioavailability and is more efficient at scavenging free radicals and enhancing GSH synthesis compared to NAC, largely due to its improved ability to cross cellular membranes.[5][6][7]

Physicochemical Properties: NACA vs. NAC

The ability of a molecule to cross the BBB via passive diffusion is largely governed by its lipophilicity, size, and charge. The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity; a higher LogP value indicates greater lipid solubility.[8][9][10][11][12]

| Property | N-acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | Rationale for Improved BBB Permeability |

| Chemical Structure | Contains a carboxylic acid group (-COOH) | Contains an amide group (-CONH2) | The amide group is less polar and uncharged at physiological pH compared to the ionized carboxylate group (-COO⁻) of NAC. |

| Lipophilicity (LogP) | Low (more hydrophilic) | Higher (more lipophilic/hydrophobic) | Increased lipophilicity allows for more favorable partitioning into the lipid bilayers of the BBB endothelial cells, facilitating passive diffusion.[2][5][6][13] |

| Charge at pH 7.4 | Anionic (negatively charged) | Neutral | A neutral charge prevents electrostatic repulsion from the negatively charged components of the cell membrane, enhancing transport.[3] |

Assessing BBB Permeability: A Multi-Tiered Experimental Approach

Evaluating the BBB permeability of a drug candidate like NACA requires a logical progression from simple, high-throughput in vitro models to complex, low-throughput in vivo systems. This tiered approach allows for early screening and mechanistic investigation before moving to more resource-intensive animal studies.

Caption: Tiered workflow for assessing BBB permeability.

In Vitro Models: First-Pass Screening

In vitro models are essential for initial screening and for isolating specific transport mechanisms.[14][15]

2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cell-free assay that predicts passive transcellular diffusion.[16] It utilizes a synthetic membrane coated with lipids (e.g., porcine brain lipid extract) to mimic the BBB, separating a donor and an acceptor well.[17][18] Its high-throughput nature makes it ideal for early-stage drug discovery to rank compounds based on their potential for passive brain penetration.[16][17]

Expert Insight: The value of PAMPA lies in its simplicity. By exclusively measuring passive diffusion, it provides a clean baseline for a compound's lipophilicity-driven transport, devoid of the complexities of active transporters or cellular metabolism.[19] A significantly higher permeability for NACA over NAC in this assay would provide strong initial evidence that the amide modification successfully increased its capacity for passive diffusion.

2.1.2. Cell-Based In Vitro BBB Models

To introduce biological complexity, cell-based models are employed. These typically involve growing a monolayer of brain endothelial cells on a semi-permeable filter in a Transwell™ insert, which separates an upper ("blood") and lower ("brain") compartment.[14][15] The murine brain endothelial cell line b.End3 is commonly used for its ability to form tight junctions and create a barrier with low paracellular permeability.[20][21]

Self-Validating System: The integrity of the cell monolayer is paramount for obtaining meaningful data. This is validated by measuring the Transendothelial Electrical Resistance (TEER).[14][22] A high TEER value (e.g., >200 Ohm x cm²) confirms the presence of robust tight junctions, ensuring that compound transport is primarily transcellular (through the cells) rather than paracellular (between the cells).[14] This internal control is critical for the trustworthiness of the permeability data.

Protocol: b.End3 Transwell™ Permeability Assay

This protocol describes a standard method for assessing the permeability of NACA compared to NAC using the b.End3 cell line.

A. Cell Culture & Seeding:

-

Culture b.End3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23]

-

Coat 0.4 µm pore size polycarbonate Transwell™ inserts with a suitable extracellular matrix protein (e.g., 2% Matrigel or 1% gelatin) to promote cell adherence and tight junction formation.[21][24]

-

Seed b.End3 cells onto the apical (upper) side of the coated inserts at a high density (e.g., 8 x 10⁴ cells/insert).[21][25]

-

Culture the cells for 3-4 days to allow for the formation of a confluent monolayer.[25] Change the media in both apical and basolateral chambers every other day.

B. Barrier Integrity Verification:

-

Before the experiment, measure the TEER of the cell monolayer using an epithelial voltohmmeter.

-

Only use inserts with TEER values exceeding a pre-determined threshold (e.g., >200 Ω x cm²) for the permeability experiment.[14]

C. Permeability Experiment:

-

Replace the medium in the apical chamber with a solution containing the test compound (NACA or NAC) at a known concentration.

-

Replace the medium in the basolateral (lower) chamber with fresh, compound-free medium.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh medium to maintain sink conditions.

-

At the end of the experiment, collect a sample from the apical chamber.

D. Analysis:

-

Analyze the concentration of NACA and NAC in the collected samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[26]

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of compound appearance in the acceptor chamber.

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor chamber.

-

-

In Vivo Validation: Confirming Brain Penetration

While in vitro models are invaluable, in vivo studies are the gold standard for confirming that a compound can cross the BBB and reach the CNS in a living organism.

Pharmacokinetic (PK) Studies

PK studies involve administering NACA or NAC to an animal model (typically rats or mice) and measuring the compound's concentration over time in both the blood (plasma) and the brain.[26] Animals are euthanized at various time points, and brain tissue is homogenized to determine drug concentration. The key metric derived is the brain-to-plasma concentration ratio (Kp) , which provides a measure of the total drug distribution into the brain. A higher Kp for NACA would indicate superior brain penetration compared to NAC.[13]

In Vivo Microdialysis

Microdialysis is a sophisticated technique that allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF) of a freely moving animal.[27][28][29] This is a critical distinction because it is the unbound drug in the ISF that is pharmacologically active and available to interact with neural targets.[30]

A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotactically implanted into a specific brain region.[28][29] The probe is perfused with a physiological solution, and molecules from the surrounding ISF diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.[27][28] By performing microdialysis simultaneously in the brain and blood, one can calculate the unbound brain-to-plasma ratio (Kp,uu) , which is the most accurate predictor of BBB penetration.[28]

Caption: In vivo microdialysis experimental workflow.

Summary of Evidence and Mechanism

The collective evidence from in vitro and in vivo studies strongly supports the hypothesis that NACA has significantly greater BBB permeability than NAC.

-

Increased Lipophilicity: The primary driver for this enhanced permeability is the conversion of the polar carboxyl group to a more lipophilic, neutral amide group.[5][6] This allows NACA to more readily enter the lipid environment of the BBB endothelial cell membranes.

-

Passive Diffusion: The transport of NACA across the BBB is believed to occur primarily through passive diffusion, driven by the concentration gradient between the blood and the brain ISF.

-

Superior Efficacy: The increased CNS bioavailability of NACA translates to superior neuroprotective effects in animal models of TBI and other neurological conditions when compared directly with NAC.[3][7][13][31][32] NACA treatment has been shown to more effectively replenish brain GSH levels, reduce oxidative stress markers, and improve functional outcomes.[6][13][31][32]

Conclusion for Drug Developers

N-Acetylcysteine Amide (NACA) serves as a prime example of rational drug design to overcome the challenge of the blood-brain barrier. By making a targeted chemical modification to neutralize a charge and increase lipophilicity, the CNS bioavailability of a promising neuroprotective agent was dramatically improved. The multi-tiered approach to permeability assessment, from high-throughput PAMPA assays to definitive in vivo microdialysis, provides a robust framework for evaluating and validating CNS drug candidates. The enhanced brain penetration of NACA allows it to engage its therapeutic targets more effectively, making it a significantly more viable candidate than its parent compound for treating a range of oxidative stress-related neurological disorders.

References

-

Patel, R., et al. (2014). N-acetylcysteineamide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. Experimental Neurology. Available at: [Link]

-

Wilhelm, I., et al. (2011). In vitro models of the blood-brain barrier. Acta Biologica Szegediensis. Available at: [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

-

Tewari, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery and Therapeutics. Available at: [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

-

Siramshetty, V., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Strazielle, N., & Ghersi-Egea, J. F. (2018). N-Acetylcysteine Modulation of Mitochondrial Respiration and Blood Brain Barrier Permeability Is Time Dependent and Cell Type Specific. Journal of Neurology & Stroke. Available at: [Link]

-

Strazielle, N., & Ghersi-Egea, J. F. (2018). N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific. MedCrave Online. Available at: [Link]

-

Rana, P., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol. Available at: [Link]

-

Atcha, Z. K., et al. (2025). N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice. MDPI. Available at: [Link]

-

Acquas, E., & Di Chiara, G. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology. Available at: [Link]

-

Logsdon, A. F., et al. (2019). N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats. Frontiers in Neurology. Available at: [Link]

-

Begley, D. J. (2004). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Journal of Pharmaceutical Sciences. Available at: [Link]

-

JoVE. (2018). In Vivo Microdialysis for Brain Analysis. JoVE Journal. Available at: [Link]

-

Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Available at: [Link]

-

Terasaki, T., & Deguchi, Y. (2007). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

-

Helms, H. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. Available at: [Link]

-

Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

-

Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Available at: [Link]

-

Rana, P., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. National Institutes of Health. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Gaillard, P. J., et al. (2007). Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies. Pharmaceutical Research. Available at: [Link]

-

Sunitha, K., et al. (2023). N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats. Antioxidants. Available at: [Link]

-

Zhou, Y., et al. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. Drug Design, Development and Therapy. Available at: [Link]

-

Tardiolo, G., et al. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and Behavior. Available at: [Link]

-

Skellett, S., et al. (2018). Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury. Frontiers in Neurology. Available at: [Link]

-

Holmay, M. J., et al. (2019). Repeated-dose Oral N-acetylcysteine in Parkinson Disease: Pharmacokinetics and Effect on Brain Glutathione and Oxidative Stress. Clinical Neuropharmacology. Available at: [Link]

-

Sunitha, K., et al. (2023). N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats. MDPI. Available at: [Link]

-

Spandidos Publications. (2013). Glioma stem cells enhance endothelial cell migration and proliferation via the Hedgehog pathway. Available at: [Link]

-

Ercal, N., et al. (2008). Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. Journal of Trace Elements in Medicine and Biology. Available at: [Link]

-

Logsdon, A. F., et al. (2019). N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats. Frontiers Media S.A.. Available at: [Link]

-

ResearchGate. (2025). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Available at: [Link]

-

BCRJ. bEND.3 Cell Line. Available at: [Link]

-

ResearchGate. (2014). Does anyone have a protocol for growing bEnd3 cells on Corning Transwell inserts?. Available at: [Link]

-

Wang, Z., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Stolarczyk, E., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. Available at: [Link]

-

Biotage. (2023). What is the Role of LogP in Sample Prep Methods?. Available at: [Link]

-

Mannhold, R., & van de Waterbeemd, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. Available at: [Link]

Sources

- 1. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]

- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteineamide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice | MDPI [mdpi.com]

- 5. N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 11. biotage.com [biotage.com]

- 12. cmst.eu [cmst.eu]

- 13. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ane.pl [ane.pl]

- 15. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. paralab.es [paralab.es]

- 19. PAMPA | Evotec [evotec.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 23. bcrj.org.br [bcrj.org.br]

- 24. researchgate.net [researchgate.net]

- 25. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. jove.com [jove.com]

- 30. Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs [jstage.jst.go.jp]

- 31. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. dovepress.com [dovepress.com]

N-Acetylcysteinamide (NACA) for Neuroprotection: A Technical Whitepaper on Antioxidant Replenishment and Mitochondrial Preservation

Executive Summary

Traumatic brain injury (TBI), spinal cord injury (SCI), and progressive neurodegenerative disorders share a common pathological triad: oxidative stress, glutathione (GSH) depletion, and mitochondrial dysfunction. While N-acetylcysteine (NAC) has long been recognized as a potent antioxidant and GSH precursor, its clinical translation for central nervous system (CNS) indications has been severely hindered by low bioavailability and poor blood-brain barrier (BBB) permeability[1].

N-Acetylcysteinamide (NACA), a synthetic amide derivative of NAC, was engineered specifically to overcome these pharmacokinetic limitations[2]. By neutralizing the carboxyl group, NACA achieves superior lipophilicity, crosses the BBB efficiently, and acts as a highly potent intracellular prodrug for cysteine[1][3]. This whitepaper provides an in-depth technical analysis of NACA’s mechanism of action, summarizes quantitative efficacy data, and outlines self-validating experimental protocols for evaluating its neuroprotective properties.

Chemical Rationale: Overcoming the Limitations of NAC

The fundamental flaw of NAC as a neuroprotectant lies in its molecular structure. At physiological pH, the carboxyl group of NAC is deprotonated and negatively charged, which electrostatically repels it from the lipophilic phospholipid bilayers of the BBB and cellular membranes[1].

The NACA Advantage: The amidation of the carboxyl group in NACA removes this negative charge, significantly increasing the molecule's lipophilicity[2]. This structural modification allows NACA to cross the BBB and cellular membranes via passive diffusion rather than relying on active transport mechanisms. Once inside the cell, NACA is deacetylated and deamidated by intracellular enzymes to yield cysteine, which is the rate-limiting substrate for γ-glutamylcysteine synthetase (γ-GCS) in the biosynthesis of GSH[3][4].

Mechanistic Causality: Glutathione Replenishment and Mitochondrial Preservation

The neuroprotective efficacy of NACA is not merely a generalized antioxidant effect; it is a targeted rescue of mitochondrial bioenergetics[5][6]. Following neurotrauma (TBI or SCI), excessive calcium influx and reactive oxygen species (ROS) generation lead to the opening of the mitochondrial permeability transition pore (mPTP)[7]. This causes a loss of the electrochemical gradient (∆ψ) necessary for ATP synthesis, ultimately triggering cytochrome c release and neuronal apoptosis[7].

NACA interrupts this apoptotic cascade through a specific causal pathway:

-

Intracellular Penetration: NACA readily permeates both the neuronal plasma membrane and the outer mitochondrial membrane[8].

-

GSH Biosynthesis: By supplying bioavailable cysteine, NACA drives the synthesis of mitochondrial GSH[3][8].

-

ROS Scavenging & mPTP Closure: Restored GSH levels neutralize localized ROS, which prevents the oxidative damage-induced opening of the mPTP, thereby preserving mitochondrial bioenergetics and ATP production[5][6][7].

Fig 1: Mechanism of NACA-mediated neuroprotection via BBB penetration and GSH synthesis.

Quantitative Efficacy Data

To facilitate drug development comparisons, the following tables summarize the physicochemical advantages of NACA over NAC and its quantitative efficacy in standardized in vivo models.

Table 1: Physicochemical & Pharmacokinetic Comparison

| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteinamide (NACA) | Biological Implication |

| Charge at pH 7.4 | Negative (Deprotonated) | Neutral (Amidation) | Defines membrane interaction |

| Lipophilicity | Low | High | NACA diffuses passively across lipid bilayers[2] |

| BBB Permeability | Poor | Excellent | NACA achieves therapeutic CNS concentrations[1][9] |

| Bioavailability | < 10% (Oral) | ~ 60% | NACA requires lower systemic dosing[3][4] |

Table 2: Efficacy of NACA in Neurotrauma Models (TBI & SCI)

| Injury Model | NACA Dosage & Timing | Key Quantitative Outcomes | Ref |

| Focal Penetrating TBI (Rat) | 300 mg/kg IP, 2 min post-trauma | 35.0% decrease in neuronal degeneration (24h); 38.7% decrease in apoptosis (2h); 35.9% increase in MnSOD (24h). | [9] |

| Contusion SCI (Rat) | 300 mg/kg IP, 15 min & 6h post-injury | Normalized mitochondrial GSH levels; preserved synaptic and non-synaptic mitochondrial bioenergetics. | [5][6] |

| Contusion TBI (Rat) | 300 mg/kg IP | Significant improvement in cognitive function and cortical tissue sparing at 15 days; reduced HNE levels at 7 days. | [8] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By measuring both the upstream biochemical marker (GSH/bioenergetics) and the downstream histological outcome (apoptosis/degeneration), researchers can establish direct causality.

Protocol 1: Focal Penetrating TBI and Histological Assessment

This protocol evaluates the acute anti-apoptotic and anti-degenerative effects of NACA following a penetrating brain injury[9].

Step-by-Step Methodology:

-

Subject Preparation: Anesthetize adult male Sprague-Dawley rats. Secure in a stereotaxic frame.

-

Injury Induction: Perform a unilateral focal penetrating TBI using a standardized stereotaxic probe targeting the right sensorimotor cortex.

-

NACA Administration: Administer NACA at a dose of 300 mg/kg via intraperitoneal (IP) injection exactly 2 minutes (or up to 15 minutes for delayed-treatment cohorts) post-trauma[8][9]. Rationale: 300 mg/kg has been empirically validated to maximize mitochondrial protection without inducing systemic toxicity[6].

-

Tissue Harvesting: Euthanize subjects at 2 hours (for acute apoptosis) and 24 hours (for neuronal degeneration) post-injury. Extract brains and rapidly fresh-freeze.

-

Sectioning & Staining: Cut 14 μm coronal sections.

-

Validation Assay 1 (Apoptosis): Perform TUNEL staining on 2-hour sections to quantify DNA fragmentation.

-

Validation Assay 2 (Degeneration): Perform Fluoro-Jade staining on 24-hour sections to quantify degenerating neurons[9].

-

-

Data Analysis: Compare TUNEL and Fluoro-Jade positive cell counts in the perilesional area between vehicle-treated and NACA-treated cohorts.

Protocol 2: SCI Contusion and Mitochondrial Bioenergetics Assay

This protocol isolates the specific effect of NACA on mitochondrial function, differentiating between synaptic and non-synaptic mitochondria[5][6].

Step-by-Step Methodology:

-

Injury Induction: Perform an upper lumbar contusion SCI on adult female Sprague-Dawley rats using a standardized impactor.

-

Treatment Regimen: Administer NACA (300 mg/kg IP) at 15 minutes and 6 hours post-injury[6].

-

Mitochondrial Isolation: At 24 hours post-injury, harvest a 1.5 cm spinal cord segment centered at the injury epicenter. Homogenize the tissue and use differential centrifugation combined with Percoll gradient fractionation to isolate both synaptic and non-synaptic mitochondrial populations[5][6]. Rationale: Synaptic mitochondria are highly susceptible to calcium overload; isolating them confirms that NACA penetrates deep into the axonal terminals.

-

Bioenergetics Assessment: Measure oxygen consumption rates (State 3 and State 4 respiration) using a Clark-type electrode or Seahorse XF analyzer.

-

GSH Quantification: Lyse a subset of the isolated mitochondria and quantify intra-mitochondrial GSH using a standard enzymatic recycling assay[6][8].

-

Validation: Correlate the normalization of mitochondrial GSH levels with the preservation of State 3 respiration (ATP production capacity).

Fig 2: Standardized in vivo experimental workflow for evaluating NACA efficacy in TBI models.

References

-

Effects of N-acetylcysteine amide on anxiety and stress behavior in zebrafish - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

N-acetylcysteine amide preserves mitochondrial bioenergetics and improves functional recovery following spinal trauma - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

How to Increase Cellular Glutathione - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

(PDF) How to Increase Cellular Glutathione - ResearchGate Source: ResearchGate URL:[Link]

-

N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

N-acetylcysteine amide preserves mitochondrial bioenergetics and improves functional recovery following spinal trauma - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

Mitochondrial-Based Therapeutics for the Treatment of Spinal Cord Injury - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of N-acetylcysteine amide on anxiety and stress behavior in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-acetylcysteine amide preserves mitochondrial bioenergetics and improves functional recovery following spinal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine amide preserves mitochondrial bioenergetics and improves functional recovery following spinal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial-Based Therapeutics for the Treatment of Spinal Cord Injury: Mitochondrial Biogenesis as a Potential Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-Acetylcysteineamide (NACA)

Abstract

N-Acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent; however, its therapeutic potential is often limited by low bioavailability due to its hydrophilic nature.[1][2] N-Acetylcysteineamide (NACA), an amide derivative of NAC, overcomes this limitation by neutralizing the carboxyl group, which enhances its lipophilicity and permeability across cellular membranes and the blood-brain barrier.[1][2][3][4] This increased bioavailability makes NACA a promising candidate for research in neurodegenerative diseases, oxidative stress-related conditions, and inflammation.[2][5][6] This application note provides a comprehensive, two-step protocol for the synthesis, purification, and characterization of NACA, designed to be a self-validating system for producing high-purity material for research applications. We detail the underlying chemical principles, provide step-by-step instructions, and outline analytical methods for quality control.

Synthesis Strategy: From N-Acetylcysteine to its Amide

The synthesis of NACA from its precursor, N-Acetyl-L-cysteine (NAC), is most efficiently achieved through a two-step process. This strategy is designed to first protect the reactive carboxylic acid group via esterification, which then allows for a clean and direct conversion to the primary amide.

-

Step 1: Fischer Esterification. The carboxylic acid moiety of NAC is converted to a methyl ester. This is a classic acid-catalyzed esterification that renders the carbonyl carbon more susceptible to nucleophilic attack in the subsequent step and prevents unwanted acid-base side reactions during amidation.

-

Step 2: Ammonolysis. The synthesized N-Acetyl-L-cysteine methyl ester is treated with ammonia. In this nucleophilic acyl substitution, ammonia displaces the methoxy group, yielding the desired N-Acetylcysteineamide.

The overall workflow is depicted below.

Caption: Overall two-step synthesis workflow for NACA.

Part I: Protocol for N-Acetyl-L-cysteine Methyl Ester Synthesis

Principle of the Reaction

This step employs the Fischer esterification mechanism. A catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen of NAC's carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it readily attacked by the weakly nucleophilic methanol. Subsequent dehydration yields the ester and regenerates the acid catalyst. The reaction is performed under anhydrous conditions to favor product formation, according to Le Châtelier's principle.

Materials and Equipment

| Reagent/Material | Specification | Supplier Example |

| N-Acetyl-L-cysteine | ≥99% purity | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepare in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Round-bottom flask (250 mL) | Corning | |

| Magnetic stirrer and stir bar | ||

| Condenser | ||

| Separatory funnel (500 mL) | ||

| Rotary evaporator | Büchi |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 16.3 g of N-Acetyl-L-cysteine in 60 mL of anhydrous methanol.[7][8] Place the flask under a nitrogen atmosphere and begin vigorous stirring with a magnetic stir bar.

-

Acid Catalysis: Carefully and dropwise, add 0.4 mL of concentrated sulfuric acid to the suspension at room temperature.[7][8] The mixture should become a clear solution as the reaction progresses.

-

Reaction: Allow the reaction to stir at room temperature for approximately 22-24 hours.[7][8]

-

Scientist's Note: The long reaction time is typical for Fischer esterifications at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system to check for the disappearance of the starting material.

-

-

Quenching and Work-up: After the reaction is complete, add 25 mL of water and remove the methanol under reduced pressure using a rotary evaporator.[9]

-

Extraction: Dilute the resulting residue with 100 mL of ethyl acetate and transfer to a 500 mL separatory funnel. Wash the organic layer with 75 mL of a saturated aqueous sodium bicarbonate solution to neutralize the remaining sulfuric acid.[7][8] Allow the layers to separate.

-

Causality Check: The bicarbonate wash is critical. It neutralizes the acid catalyst, preventing it from interfering with the subsequent amidation step and protecting the ester from potential acid-catalyzed hydrolysis during workup.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer again with two additional 50 mL portions of ethyl acetate to maximize yield.[7]

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate in vacuo to yield the N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[7] The expected yield is approximately 65-70%.

Part II: Protocol for N-Acetyl-L-cysteineamide (NACA) Synthesis

Principle of the Reaction

This step is a classic ammonolysis of an ester. The highly nucleophilic ammonia in the ammonium hydroxide solution attacks the electrophilic carbonyl carbon of the methyl ester intermediate. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the more stable primary amide. The reaction is typically run in a large excess of ammonium hydroxide to drive the reaction to completion.

Materials and Equipment

| Reagent/Material | Specification | Supplier Example |

| N-Acetyl-L-cysteine methyl ester | From Part I | |

| Ammonium Hydroxide (NH₄OH) | 28% aqueous solution | Sigma-Aldrich |

| Ethanol (EtOH) | 200 Proof | Decon Labs |

| Round-bottom flask (250 mL) | Corning | |

| Magnetic stirrer and stir bar | ||

| Rotary evaporator | Büchi | |

| High-vacuum pump | Edwards |

Step-by-Step Experimental Protocol

-

Reaction Setup: Place 10 g of N-Acetyl-L-cysteine methyl ester in a 250 mL round-bottom flask under a nitrogen atmosphere.[7][8]

-

Amidation: At room temperature, add 66 mL of 28% aqueous ammonium hydroxide to the ester over approximately 10 minutes with stirring.[7][9]

-

Reaction: Continue to stir the solution at room temperature for 6-24 hours.[7][8] The reaction progress can be monitored by TLC.

-

Scientist's Note: A longer reaction time (e.g., 24 hours) can ensure complete conversion of the ester, which simplifies purification. The reaction vessel should be sealed or equipped with a drying tube to prevent the escape of ammonia gas.

-

-

Solvent Removal: Concentrate the resulting solution under reduced pressure to remove excess ammonia and water.[8]

-

Azeotropic Drying: Add 100 mL of ethanol to the residue and concentrate the solution again under reduced pressure at a bath temperature of approximately 45-48°C.[7][8] This azeotropic removal of water helps to fully dry the product.

-

Final Isolation: Dry the resulting solid product under high vacuum overnight to afford N-Acetyl-L-cysteineamide (NACA) as a white crystalline solid.[7][8] The expected yield is typically over 90%.

-

Purification (Optional): The crude product is often of high purity. However, if further purification is required (e.g., to remove a small amount of disulfide impurity), the solid can be recrystallized from hot ethanol or purified via silica gel column chromatography using a 1-10% methanol in dichloromethane gradient.[7][8]

Part III: Quality Control and Characterization

Verifying the identity and purity of the synthesized NACA is a critical final step. A combination of physicochemical and spectroscopic methods should be employed.

Caption: Logical workflow for the analytical characterization of NACA.

Physicochemical and Spectroscopic Data

The following tables summarize the expected analytical data for successfully synthesized NACA.